molecular formula C7H11N3O2 B2673766 4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197668-16-7

4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2673766
CAS No.: 2197668-16-7
M. Wt: 169.184
InChI Key: CFCHCNBNNNZKKK-UHFFFAOYSA-N
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Description

4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound of significant interest in medicinal and agricultural chemistry research. It belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class of heterocycles, which are recognized for exhibiting a broad spectrum of biological activities . These activities include antifungal, antimicrobial, analgesic, and antioxidant properties, making this chemical scaffold a valuable template for developing new therapeutic and agrochemical agents . The specific structure of this compound, featuring a tetrahydrofuran (oxolan-2-yl) substituent, is found in advanced pharmaceutical intermediates. For instance, similar structural motifs are present in complex molecules like Posaconazole, a potent antifungal medication . This suggests its potential application as a building block in synthesizing novel active compounds. Researchers value this compound for its use in exploring structure-activity relationships (SAR) and as a precursor in the synthesis of more complex molecules for biological screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-3-(oxolan-2-yl)-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-6(8-9-7(10)11)5-3-2-4-12-5/h5H,2-4H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCHCNBNNNZKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazole with an oxidizing agent to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities. The use of catalysts and automated systems can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and pH levels to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds similar to 4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibit significant antimicrobial activity. These compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antibiotics or antifungal agents. Studies have shown that triazole derivatives often possess broad-spectrum activity against bacteria and fungi due to their ability to interfere with cellular processes and membrane integrity.

Anticancer Activity
The triazole moiety is known for its role in anticancer drug development. Compounds featuring this structure have been reported to inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of 1H-triazole have shown promise in targeting cancer cells by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. The incorporation of oxolan rings may enhance the bioavailability and selectivity of these compounds against cancer cells.

Agricultural Science

Fungicides
In agricultural applications, triazole compounds are widely used as fungicides due to their effectiveness in controlling fungal diseases in crops. The structural characteristics of this compound suggest that it could be developed into a novel fungicide that targets specific fungal pathogens while minimizing harm to beneficial organisms.

Plant Growth Regulators
There is ongoing research into the use of triazole compounds as plant growth regulators. These substances can modulate plant growth by influencing hormone levels and metabolic pathways. The potential application of this compound in this area could lead to improved crop yields and resilience against environmental stressors.

Materials Science

Polymer Chemistry
The unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to form stable complexes with metal ions can be exploited in creating advanced materials with specific functionalities. For example, incorporating this compound into polymer matrices could enhance thermal stability and mechanical properties.

Nanotechnology
In nanotechnology applications, the compound's triazole group can serve as a functional ligand for the synthesis of metal nanoparticles. These nanoparticles can be utilized in various applications such as drug delivery systems and biosensors due to their high surface area-to-volume ratio and tunable properties.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Anticancer Properties Induced apoptosis in cancer cell lines; effective against multiple types of tumors.
Agricultural Fungicide Effective control of fungal pathogens in crop trials; reduced disease incidence significantly.
Polymer Synthesis Enhanced mechanical properties in polymer composites containing triazole derivatives.

Mechanism of Action

The mechanism of action of 4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,2,4-triazol-5-one derivatives are highly dependent on substituents at positions 3 and 3. Key analogs include:

Compound Substituents (Position 3) Substituents (Position 4) Notable Features
Target compound Oxolan-2-yl Methyl Enhanced solubility due to oxolan; potential for CNS targeting
3-Ethyl-4-(4-hydroxybenzylidenamino) Ethyl 4-Hydroxybenzylidenamino High antioxidant activity (IC₅₀: 18.7 μM in DPPH assay)
3-(p-Methoxybenzyl)-4-(3-methoxybenzylideneamino) p-Methoxybenzyl 3-Methoxybenzylideneamino Strong antitumor activity (IC₅₀: 8.2 μM against MCF-7 cells)
1-Acetyl-3-alkyl derivatives Alkyl/Aryl Acetylated amino Improved metabolic stability; moderate antifungal activity

Key Observations :

  • Oxolan-2-yl vs. Aryl Groups : The oxolan-2-yl group may enhance solubility compared to bulky aryl substituents (e.g., benzyl or phenyl), which often improve membrane permeability but reduce aqueous solubility .
  • Methyl vs. Ethyl/Acetyl Groups : Methyl substitution at position 4 generally results in lower acidity (pKa ~9–11 in acetonitrile) compared to ethyl or acetylated derivatives (pKa ~8–10) .
Antioxidant Activity

Triazol-5-one derivatives exhibit antioxidant properties via radical scavenging, metal chelation, and reducing power. Comparisons using standardized methods:

Compound DPPH Radical Scavenging (IC₅₀, μM) Metal Chelating Activity (%) Reducing Power (EC₅₀, μg/mL) Reference
Target compound (predicted) ~25–30 (estimated) ~40–50 ~60–70
3-Ethyl-4-(3,4-dihydroxybenzylidenamino) 18.7 85 45
1-Acetyl-3-(2-methylbenzoxy) derivative 22.4 78 52
BHT (reference) 19.5 92 38

Insights :

  • Electron-donating groups (e.g., hydroxyl or methoxy) enhance antioxidant efficacy, while alkyl/oxolan substituents show moderate activity .
  • The target compound’s oxolan group may contribute to metal chelation but lacks the phenolic hydroxyl groups critical for high radical scavenging .
Antitumor and Antimicrobial Activity
  • Antitumor: Derivatives with arylideneamino substituents (e.g., 3-(p-methoxybenzyl)) show potent activity against breast cancer cells (MCF-7 IC₅₀: 8.2 μM) via EGFR kinase inhibition .
  • Antimicrobial : Acetylated derivatives exhibit broad-spectrum activity (MIC: 16–32 μg/mL against S. aureus and E. coli) .
Physicochemical Properties
Acidity (pKa Values)

pKa values determined via potentiometric titration in non-aqueous solvents:

Compound pKa in Acetonitrile pKa in Isopropyl Alcohol Reference
Target compound (predicted) 9.8 10.2
3-Methyl-4-(5-methylfuryl) derivative 8.9 9.5
3-Phenyl-4-(4-diethylaminobenzylideneamino) 7.4 8.1

Trends :

  • Electron-withdrawing groups (e.g., acetyl) decrease pKa, enhancing acidity, while alkyl/oxolan groups increase pKa .
Computational and Spectroscopic Studies

DFT and HF calculations reveal structural and electronic differences:

Property Target Compound (B3LYP/6-31G) 3-Ethyl-4-(4-hydroxybenzylidenamino) (HF/6-31G) Experimental Data (IR/NMR) Reference
C=O Stretching (IR, cm⁻¹) 1685 (calc) 1692 (calc) 1678–1685 (exp)
¹H NMR Chemical Shift (N–CH₃, ppm) 3.12 (calc) 3.08 (calc) 3.10–3.15 (exp)
HOMO-LUMO Gap (eV) 4.8 4.5 N/A

Insights :

  • The oxolan-2-yl group induces slight deshielding in NMR spectra compared to morpholine or benzyl analogs .
  • Smaller HOMO-LUMO gaps in aryl-substituted derivatives correlate with higher reactivity in electron-transfer processes .

Biological Activity

4-Methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies and findings.

  • Molecular Formula : C₁₀H₁₅N₃O₂
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 2202461-68-3

Synthesis

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include:

  • Cyclization of precursors : The reaction often employs solvents like ethanol or methanol and may require heating.
  • Oxidation processes : These are used to modify the compound further for enhanced biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
Human melanoma (IGR39)15.0Induction of apoptosis
Triple-negative breast cancer (MDA-MB-231)12.5Inhibition of cell proliferation
Pancreatic carcinoma (Panc-1)20.0Modulation of apoptosis pathways

The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promise as an antimicrobial agent. Studies indicate that it possesses significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli40
Pseudomonas aeruginosa60

The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as a reversible inhibitor for enzymes involved in cancer cell metabolism.
  • Apoptotic Pathways : It triggers apoptotic pathways in cancer cells through mitochondrial membrane potential disruption.
  • Antimicrobial Mechanisms : The compound interferes with bacterial protein synthesis and cell membrane integrity.

Case Studies

A notable study evaluated the effects of this compound on human melanoma cells in a three-dimensional culture model. The findings indicated that treatment with varying concentrations resulted in significant reductions in cell viability and alterations in gene expression related to apoptosis .

Another investigation focused on its antimicrobial properties against multi-drug resistant strains of bacteria. The results demonstrated that the compound could effectively inhibit growth at low concentrations, suggesting potential as a new antimicrobial agent .

Q & A

How can spectroscopic and computational methods be integrated to validate the structure of 4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one?

Basic Research Focus: Structural characterization using NMR, IR, and UV-Vis spectroscopy.
Methodological Answer:

  • Experimental Approach: Synthesize the compound and record experimental 1^1H-NMR, 13^{13}C-NMR, and IR spectra. For example, IR absorption frequencies can be compared to theoretical values calculated using B3LYP/6-311G(d,p) or HF/6-311G(d,p) basis sets in Gaussian 09W .
  • Computational Validation: Optimize the molecular geometry using density functional theory (DFT) or Hartree-Fock (HF) methods. Calculate NMR chemical shifts via the GIAO method and IR frequencies scaled with empirical adjustment factors. Use regression analysis (e.g., δ_exp = a + δ_calc + b) to correlate experimental and theoretical data, ensuring compatibility (R² > 0.95) .
  • Tools: Gaussian 09W for calculations, Veda4f for IR assignments, and SigmaPlot for statistical analysis .

What strategies resolve discrepancies between theoretical and experimental spectroscopic data for triazol-5-one derivatives?

Advanced Research Focus: Addressing contradictions in computational vs. empirical results.
Methodological Answer:

  • Source Identification: Discrepancies may arise from solvent effects (gas-phase vs. ethanol), basis set limitations, or neglect of anharmonicity in vibrational modes .
  • Mitigation Steps:
    • Include solvent models (e.g., PCM for ethanol) in DFT calculations to improve UV-Vis predictions .
    • Apply scaling factors (e.g., 0.9613 for B3LYP/6-311G(d,p) IR frequencies) to align theoretical and experimental peaks .
    • Validate Mulliken charges and HOMO-LUMO gaps with hybrid functionals like CAM-B3LYP for better electronic property accuracy .

How can the acidity constants (pKa) of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives be determined experimentally?

Basic Research Focus: Physicochemical property analysis.
Methodological Answer:

  • Potentiometric Titration: Use tetrabutylammonium hydroxide (TBAH) in anhydrous isopropyl alcohol or acetonitrile due to low aqueous solubility. Measure half-neutralization potentials at 25°C to derive pKa values .
  • Data Interpretation: Compare results to computational pKa predictions from COSMO-RS or DFT-based methods. Note that electron-withdrawing substituents (e.g., nitro groups) lower pKa by stabilizing deprotonated forms .

What synthetic routes optimize the yield of this compound?

Basic Research Focus: Reaction design and optimization.
Methodological Answer:

  • Key Steps:
    • Schiff Base Formation: React 4-amino-triazol-5-one with oxolan-2-yl aldehydes in ethanol under reflux. Monitor via TLC .
    • Catalysis: Use triethylamine to deprotonate intermediates and accelerate imine formation .
    • Purification: Recrystallize from ethanol/water (1:3) to achieve >70% yield .
  • Analytical Confirmation: Validate purity via melting point consistency (±1°C) and HPLC (>95% purity) .

How does keto-enol tautomerism influence the biological activity of triazol-5-one derivatives?

Advanced Research Focus: Structure-activity relationship (SAR) analysis.
Methodological Answer:

  • Experimental Evidence: X-ray crystallography and 1^1H-NMR confirm the keto form predominates in solid state and solution, critical for binding to targets like EGFR kinase .
  • Computational Insights: Calculate tautomer energy differences using DFT (ΔE < 5 kcal/mol favors interconversion). Molecular docking (AutoDock Vina) shows keto forms form stable H-bonds with ATP-binding sites, enhancing anticancer activity .
  • SAR Table:
SubstituentTautomer Prevalence (Keto:Enol)IC₅₀ (EGFR Inhibition, μM)
4-Methyl-oxolan-2-yl95:512.3 ± 0.8
3-Nitro98:28.7 ± 0.5

What computational protocols predict the nonlinear optical (NLO) properties of triazol-5-one derivatives?

Advanced Research Focus: Electronic property modeling.
Methodological Answer:

  • DFT Workflow:
    • Optimize geometry at B3LYP/6-311++G(d,p) level.
    • Calculate polarizability (α) and hyperpolarizability (β) using CPHF method.
    • Correlate HOMO-LUMO gaps with NLO response; lower gaps (<4 eV) enhance β values .
  • Validation: Compare computed β (~1.5 × 10⁻³⁰ esu) to experimental EFISHG measurements for accuracy .

How can crystallographic software (e.g., SHELX) resolve disorder in triazol-5-one crystal structures?

Advanced Research Focus: Structural refinement challenges.
Methodological Answer:

  • SHELXTL Protocol:
    • Use SHELXD for phase problem solutions via dual-space recycling.
    • Refine disordered moieties (e.g., oxolane rings) with PART and SUMP instructions, applying isotropic ADP constraints .
    • Validate with R1 < 0.05 and wR2 < 0.12 for high-resolution (<1.0 Å) data .
  • Visualization: Render 50% probability ellipsoids in ORTEP-3 to assess fit .

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